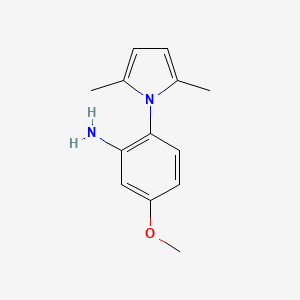

2-(2,5-二甲基-1H-吡咯-1-基)-5-甲氧苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .

Synthesis Analysis

Pyrrole synthesis often involves the Paal-Knorr Pyrrole Synthesis, which is a reaction that transforms a 1,4-diketone (or β-ketoester or β-diketone) and an amine into a pyrrole . The synthesis of N-substituted pyrroles can be achieved under mild reaction conditions in good to excellent yields .Molecular Structure Analysis

The molecular structure of pyrrole consists of a five-membered ring with alternating double and single bonds. The ring includes four carbon atoms and one nitrogen atom .Chemical Reactions Analysis

Pyrrole can undergo a variety of chemical reactions. For example, it can react with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles in excellent yields .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol, a related compound, is a solid with the empirical formula C8H13NO .科学研究应用

合成和抗菌应用

一项研究合成了一系列新型 (E)-甲基 2,4-二甲基-5-(3-氧代-3-苯基丙-1-烯-1-基)-1H-吡咯-3-羧酸酯衍生物,旨在评估它们的体外抗菌活性。这些化合物显示出有希望的抗菌和抗真菌活性,这归因于杂环吡咯环的存在,并通过在结构中引入甲氧基而增强 (Hublikar 等,2019)。

化学合成和反应性

另一个研究领域涉及从枸杞中分离得到的新型吡咯生物碱的开发,这些生物碱具有含有立体中心的空间位阻 N-烷基侧链。这些化合物由于其非对映异构体的特征而表现出独特的 NMR 光谱特性,有助于理解吡咯衍生物中的构效关系 (Youn 等,2013)。

材料科学和聚合物合成

对源自含吡啶二胺单体的 novel 聚酰亚胺(例如 2,6-双(4-氨基苯氧基-4'-苯甲酰基)吡啶 (BABP))的合成和性能的研究突出了吡咯衍生物在创造具有出色热稳定性和可溶性材料方面的潜力在普通有机溶剂中。这些聚酰亚胺由于其高热稳定性和无定形性质,可能在电子和材料科学中得到应用 (Zhang 等,2005)。

抗氧化活性研究

研究了源自 2,3-二甲基苯并[b]噻吩的二芳胺的抗氧化活性,使用循环伏安法将它们的氧化还原曲线与已知标准进行比较。这项工作证明了吡咯衍生物作为抗氧化剂的潜力,表明在芳胺部分具有给电子基团的化合物表现出较低的氧化电位,表明具有较高的还原能力和潜在的抗氧化活性 (Abreu 等,2009)。

作用机制

Target of Action

The primary targets of 2-(2,5-Dimethyl-1H-pyrrol-1-YL)-5-methoxyphenylamine are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .

Mode of Action

2-(2,5-Dimethyl-1H-pyrrol-1-YL)-5-methoxyphenylamine interacts with its targets through binding interactions. The compound exhibits appreciable action against both DHFR and Enoyl ACP Reductase enzymes . The binding interactions with these enzymes’ active sites have been revealed through molecular docking investigations .

Biochemical Pathways

The compound affects the biochemical pathways associated with the targeted enzymes. It inhibits the Enoyl ACP Reductase enzyme, disrupting bacterial fatty acid synthesis. It also inhibits the DHFR enzyme, affecting folate metabolism . The downstream effects of these disruptions can lead to antibacterial and antitubercular properties .

Result of Action

The molecular and cellular effects of 2-(2,5-Dimethyl-1H-pyrrol-1-YL)-5-methoxyphenylamine’s action include the suppression of cell growth and an increase in both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, the compound suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

安全和危害

属性

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)-5-methoxyaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9-4-5-10(2)15(9)13-7-6-11(16-3)8-12(13)14/h4-8H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMQNMJVMWGSDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C=C(C=C2)OC)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethyl-1H-pyrrol-1-YL)-5-methoxyphenylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2974648.png)

![2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2974651.png)

![2-Chloro-5-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B2974653.png)

![7-(3,5-Dimethylpiperidin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2974654.png)

![(2-Ethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2974659.png)

![N-(1,3-benzothiazol-2-yl)-2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2974661.png)

![4-[3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2974662.png)

![ethyl 5-ethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2974663.png)